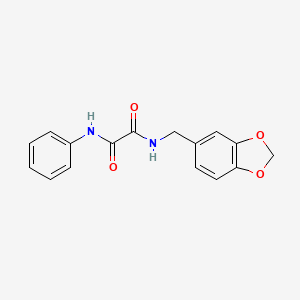

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide

Vue d'ensemble

Description

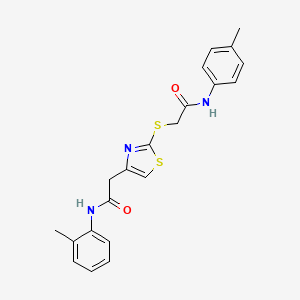

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide, commonly known as BDOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDOX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.32 g/mol.

Applications De Recherche Scientifique

Anticancer Activity

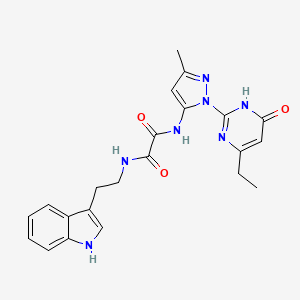

The compound has been used in the design and synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Antioxidant Activity

The compound has been used in the synthesis of new {4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl}methanamine derivatives containing aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents . The synthesized compounds were evaluated for their antioxidant activity .

Bioisosteric Concepts

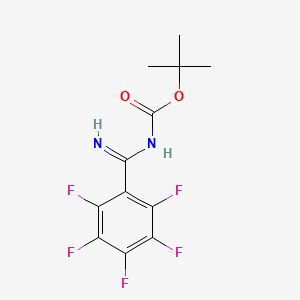

The compound has been used in the design of new molecules by converting the vanillyl system on the capsaicinoid structure to a benzodioxol group, and modifying the alkyl-lipophilic chain by an aromatic ring . The amide bond was replaced by a sulfonamide bond using bioisosteric concepts .

Synthesis of New Compounds

The compound has been used as a starting material in the synthesis of new compounds . The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis (2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Selectivity Between Cancer Cells and Normal Cells

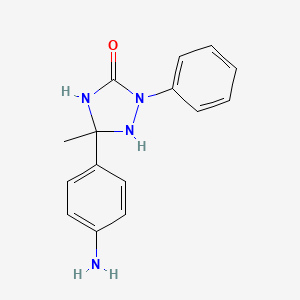

The compound has shown good selectivity between cancer cells and normal cells . This property is crucial in the development of anticancer drugs, as it allows for the targeting of cancer cells while minimizing damage to normal cells .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship (SAR) studies . These studies are important in drug discovery as they help in understanding the relationship between the chemical structure of a compound and its biological activity .

Mécanisme D'action

Target of Action

The primary target of N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .

Mode of Action

N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide interacts with its targets, causing mitotic blockade and cell apoptosis . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound affects the cell cycle , particularly the S phase . By causing cell cycle arrest at the S phase, it disrupts the normal progression of cell division . This leads to the induction of apoptosis, a form of programmed cell death .

Result of Action

The result of N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-15(16(20)18-12-4-2-1-3-5-12)17-9-11-6-7-13-14(8-11)22-10-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGBTGGMBHQHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330014 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

CAS RN |

351370-34-8 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2821602.png)

![4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)

![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2821608.png)

![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821614.png)

![3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide](/img/structure/B2821615.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)